molecular formula C16H19ClN4O2S B2770387 2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide CAS No. 941975-29-7

2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide

Cat. No.: B2770387
CAS No.: 941975-29-7
M. Wt: 366.86
InChI Key: POWCSAAAXOTEHK-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O2S and its molecular weight is 366.86. The purity is usually 95%.
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Biological Activity

2-(3-(3-Chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide, with CAS number 941975-29-7, is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole-based compounds known for a variety of pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C₁₆H₁₉ClN₄O₂S
  • Molecular Weight : 366.9 g/mol

Anticancer Activity

Thiazole derivatives, including the compound , have shown promising anticancer properties. A study highlighted that thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to thiazoles demonstrated IC₅₀ values less than that of standard chemotherapeutics like doxorubicin in assays against Jurkat and A-431 cancer cell lines .

Table 1: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC₅₀ (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
DoxorubicinJurkat/A-431Reference

The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups and specific substitutions on the phenyl ring significantly enhance cytotoxic activity .

Antibacterial Activity

The antibacterial potential of thiazole derivatives has also been documented. Compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL, indicating moderate antibacterial activity compared to reference drugs like chloramphenicol .

Table 2: Antibacterial Activity

CompoundBacteria TestedMIC (µg/mL)
Compound AStaphylococcus aureus100
Compound BEscherichia coli200
ChloramphenicolStaphylococcus aureus25

Antifungal Activity

In addition to its antibacterial properties, this compound may exhibit antifungal activity. Research on related thiazole compounds has demonstrated effectiveness against fungal strains such as Candida albicans, with some derivatives showing MIC values comparable to established antifungals like ketoconazole .

Table 3: Antifungal Activity

CompoundFungal StrainMIC (µg/mL)
Compound CCandida albicans1.23
KetoconazoleCandida albicansReference

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole derivatives similar to the compound discussed:

  • Study on Antitumor Activity : A series of thiazole-based compounds were synthesized and evaluated for their antitumor effects against various cell lines. The study concluded that specific modifications in the thiazole structure could lead to enhanced cytotoxicity .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that compounds with halogen substitutions exhibited increased activity against both bacterial and fungal pathogens .

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-9(2)8-18-14(22)13-10(3)19-16(24-13)21-15(23)20-12-6-4-5-11(17)7-12/h4-7,9H,8H2,1-3H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWCSAAAXOTEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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